REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[CH:24][C:23]=1[O:32][CH3:33]>[Pd].C(OCC)(=O)C>[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[C:6]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1[C:22]1[CH:27]=[C:26]([O:28][CH3:29])[C:25]([O:30][CH3:31])=[CH:24][C:23]=1[O:32][CH3:33]
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Name
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3-hydroxy-8-non-2-enyl-2-(2,4,5-trimethoxy-phenyl)-chromen-4-one
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Quantity
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0.258 g
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Type
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reactant
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Smiles
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OC1=C(OC2=C(C=CC=C2C1=O)CC=CCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
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Name
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|
Quantity
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0.024 g
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Type
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catalyst
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Smiles
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[Pd]
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Name
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|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through celite
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Type
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WASH
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Details
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the residue washed with ethyl acetate
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Type
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CONCENTRATION
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Details
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the combined filtrates concentrated in vacuo
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Type
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CUSTOM
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Details
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to give a grey solid
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Type
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CUSTOM
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Details
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Recrystallisation (petrol:ethyl acetate 2:1)
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Reaction Time |
43 h |
Name
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|
Type
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product
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Smiles
|
OC1=C(OC2=C(C=CC=C2C1=O)CCCCCCCCC)C1=C(C=C(C(=C1)OC)OC)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.212 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |